ethyl 3-amino-1H-pyrazole-4-carboxylate

Phosphodiesterase inhibition PDE4 cAMP signaling

Researchers developing kinase inhibitors or scaling C5aR1 antagonists face regioselectivity risks with generic aminopyrazole building blocks-wrong regioisomers compromise synthetic yields and downstream biological activity. Ethyl 3-amino-1H-pyrazole-4-carboxylate solves this through its distinct 3-amino-4-carboxylate substitution pattern, enabling N7-selective reductive amination without protecting group strategies. • N7-selective reductive amination with aromatic aldehydes-not preserved with 5-aminopyrazole-4-carboxylate regioisomers • Baseline PDE4B/D IC₅₀ = 200 μM provides clean SAR reference for potency optimization • Specified as Allopurinol EP Impurity D; supports pharmaceutical QC method development • ≥99% purity available; ambient storage and global shipping

Molecular Formula C6H9N3O2
Molecular Weight 155.15 g/mol
CAS No. 1260243-04-6
Cat. No. B164198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-amino-1H-pyrazole-4-carboxylate
CAS1260243-04-6
Synonymsethyl 3-amino-1H-pyrazole-4-carboxylate
ethyl APC
Molecular FormulaC6H9N3O2
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NN=C1)N
InChIInChI=1S/C6H9N3O2/c1-2-11-6(10)4-3-8-9-5(4)7/h3H,2H2,1H3,(H3,7,8,9)
InChIKeyYPXGHKWOJXQLQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Amino-1H-pyrazole-4-carboxylate: Identity & Baseline Characterization


Ethyl 3-amino-1H-pyrazole-4-carboxylate (CAS 1260243-04-6, primary CAS 6994-25-8) is a 3-aminopyrazole-4-carboxylate heterocyclic building block with molecular formula C₆H₉N₃O₂ and molecular weight 155.15 g/mol [1]. The compound exists as a crystalline solid with a melting point of 103–107 °C and is characterized by a pyrazole core bearing a 3-amino group and a 4-ethoxycarbonyl substituent [2]. This scaffold configuration distinguishes it from regioisomeric 5-aminopyrazole carboxylates and alternative substitution patterns, making it a strategic intermediate for kinase inhibitor discovery, phosphodiesterase-targeted research, and the synthesis of pyrazolo-fused heterocycles including pyrazoloazines and pyrazolopyrimidines [3][4].

Ethyl 3-Amino-1H-pyrazole-4-carboxylate: Why Generic Substitution Fails


The 3-amino-4-carboxylate substitution pattern on the pyrazole ring is not functionally equivalent to alternative regioisomers or related aminopyrazole scaffolds. In heterocyclic chemistry, the position of amino and ester groups dictates both the nucleophilic reactivity of the amino group and the hydrogen-bonding geometry of the carboxylate ester [1]. Ethyl 3-amino-1H-pyrazole-4-carboxylate undergoes N7-selective reductive amination with aromatic aldehydes—a regioselectivity profile that is not preserved with 5-aminopyrazole-4-carboxylates or N-methylated analogs [2]. Furthermore, its diazotization chemistry produces distinct azo coupling intermediates that lead to pyrazoloazine scaffolds, a reaction manifold that fails or yields different regioisomers when applied to methyl ester analogs or amino-substituted pyrazoles with different carboxylate positions [3]. Substitution with generic aminopyrazole building blocks therefore risks altered reaction outcomes, reduced synthetic yields, and compromised downstream biological activity.

Ethyl 3-Amino-1H-pyrazole-4-carboxylate: Differentiation Evidence


Baseline PDE4 Inhibitory Activity

Ethyl 3-amino-1H-pyrazole-4-carboxylate was evaluated against phosphodiesterase 4B (PDE4B) and phosphodiesterase 4D (PDE4D) isoforms in enzyme inhibition assays. The compound exhibited an IC₅₀ of 2.00 × 10⁵ nM (200 μM) against both PDE4B and PDE4D isoforms at pH 7.5 and 2 °C [1]. This baseline potency establishes the unsubstituted aminopyrazole carboxylate core as a weak PDE4 inhibitor—a critical reference point for medicinal chemistry optimization campaigns seeking to improve potency through scaffold decoration. In contrast, optimized 3-aminopyrazole derivatives with additional substituents (e.g., macrocyclic modifications or aryl extensions) achieve nanomolar IC₅₀ values against kinase and PDE targets [2], underscoring the value of this compound as an unadorned starting scaffold rather than a final bioactive candidate.

Phosphodiesterase inhibition PDE4 cAMP signaling Enzyme assay

N7-Selective Amination for C5aR1 Antagonists

In a 2024 study on the scalable synthesis of the C5aR1 antagonist ACT-1014-6470, ethyl 3-amino-1H-pyrazole-4-carboxylate was coupled with 2-(trifluoromethyl)benzaldehyde using a novel reductive amination protocol designed for electron-poor heterocycles. The reaction proceeded with perfect N7-selectivity—the amino group at the 3-position of the pyrazole ring underwent exclusive reductive amination without detectable side reactions at alternative nucleophilic sites [1]. This N7-selectivity is a direct consequence of the 3-amino-4-carboxylate substitution pattern and is not observed with 5-aminopyrazole regioisomers or N-protected analogs, which either yield mixtures of regioisomers or require protection/deprotection sequences that reduce overall synthetic efficiency [1]. In contrast, methyl ester analogs of 3-aminopyrazole-4-carboxylate have been employed in azo dye derivatization but lack documented regioselectivity data for reductive amination applications .

Regioselective amination C5aR1 antagonist Reductive amination N7-selectivity

Pyrazoloazine Synthesis via Diazotization

Ethyl 3-amino-1H-pyrazole-4-carboxylate undergoes diazotization to form a diazonium salt that couples with activated methylene compounds (e.g., acetylacetone, ethyl acetoacetate, malononitrile) to yield azo derivatives 3a–c, which subsequently cyclize to pyrazoloazine scaffolds [1]. This reaction pathway is specific to the 3-amino substitution pattern combined with the 4-ethoxycarbonyl group. The presence of the ester group at the 4-position stabilizes the diazonium intermediate through resonance and inductive effects, enabling cleaner coupling reactions compared to ester-free aminopyrazoles or those bearing the carboxylate at alternative positions (e.g., 3-carboxylate analogs). In contrast, methyl 3-aminopyrazole-4-carboxylate (CAS 29097-00-5) has been documented primarily for azo dye derivatization applications rather than pyrazoloazine heterocycle construction, reflecting how even minor ester group variation (ethyl vs. methyl) can shift the preferred synthetic application space .

Diazotization Pyrazoloazines Azo coupling Heterocycle synthesis

Purity Specification Differentiation

Among commercial suppliers of ethyl 3-amino-1H-pyrazole-4-carboxylate, purity specifications vary significantly, with a demonstrable impact on downstream synthetic reproducibility. AKSci offers this compound at >99% purity as determined by gas chromatography (GC), with a melting point range of 103–107 °C . Thermo Scientific Chemicals (Alfa Aesar portfolio) specifies 99% purity, also with melting point 103–107 °C . In contrast, alternative suppliers such as Capot Chemical specify a minimum purity of 98% (GC) with moisture content ≤0.5% [1]. For applications requiring exact stoichiometric control—such as reductive amination for C5aR1 antagonist synthesis or diazotization coupling reactions where impurity-derived side products can complicate purification—the 1–2% purity differential between >99% and 98% specifications represents a meaningful reduction in unidentified impurities that may interfere with sensitive catalytic or coupling steps [2].

Purity specification GC analysis Quality assurance Procurement

Ethyl 3-Amino-1H-pyrazole-4-carboxylate: Research & Industrial Applications


Kinase & PDE Inhibitor Lead Optimization

Ethyl 3-amino-1H-pyrazole-4-carboxylate serves as an unsubstituted aminopyrazole carboxylate scaffold for structure-activity relationship (SAR) studies in kinase and phosphodiesterase inhibitor programs. Its weak baseline PDE4B/D inhibitory activity (IC₅₀ = 200 μM) provides a clean reference point for measuring potency gains achieved through scaffold decoration [1]. The compound's N7-selective reductive amination chemistry enables efficient construction of C5aR1-targeted analogs without protection/deprotection steps [2]. Procurement of this specific scaffold supports hit-to-lead optimization campaigns where incremental substitution at the 3-amino and 4-carboxylate positions is systematically evaluated for improvements in target potency and selectivity.

Pyrazoloazine Synthesis via Diazotization

This compound undergoes diazotization to form a diazonium salt that couples with activated methylene compounds, producing azo derivatives that cyclize to pyrazoloazine scaffolds [3]. The ethyl ester group provides solubility and crystallinity advantages over methyl ester analogs during isolation and purification. This application scenario is particularly relevant for laboratories synthesizing pyrazolo[3,4-d]pyrimidines, pyrazolo[3,4-b]pyridines, and related fused heterocyclic systems. Procurement of ethyl 3-amino-1H-pyrazole-4-carboxylate rather than regioisomeric 5-aminopyrazole carboxylates ensures the correct regioisomer is obtained for this specific reaction manifold.

Scalable C5aR1 Antagonist Synthesis

In process-scale synthesis of C5aR1 antagonists such as ACT-1014-6470, ethyl 3-amino-1H-pyrazole-4-carboxylate is employed as a cost-effective starting material. The compound's perfect N7-selectivity in reductive amination with 2-(trifluoromethyl)benzaldehyde eliminates the need for protecting group strategies and simplifies purification, directly translating to improved process mass intensity and reduced manufacturing costs [2]. For contract research organizations and pharmaceutical development teams scaling up antagonist synthesis, selecting this specific building block over protected or regioisomeric alternatives reduces synthetic step count and improves overall yield.

Allopurinol Impurity D Reference Standard

Ethyl 3-amino-1H-pyrazole-4-carboxylate is specified as Allopurinol EP Impurity D, making it a required reference standard for pharmaceutical quality control of allopurinol drug substance [4]. For analytical laboratories developing or validating HPLC/GC methods for allopurinol purity testing, procurement of this compound at ≥99% purity (as offered by AKSci and Thermo Scientific) is essential for accurate impurity profiling and method calibration . The documented melting point range (103–107 °C) provides an orthogonal identity confirmation parameter for incoming material qualification.

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